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For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-999 is an investigational, potent, multi-targeted small molecule inhibitor of several receptor
tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Developed
by Exelixis, XL-999 showed promise in preclinical studies and early clinical trials for the
treatment of various malignancies, including lung cancer and acute myelogenous leukemia
(AML). However, its clinical development was ultimately halted due to significant cardiotoxicity
observed at higher doses. This technical guide provides a comprehensive overview of the
available preclinical and clinical data on XL-999, including its mechanism of action,
pharmacokinetic profile, and the clinical findings that led to its discontinuation.

Introduction

XL-999 is a spectrum selective kinase inhibitor designed to simultaneously target multiple
signaling pathways crucial for cancer progression. Its primary targets include vascular
endothelial growth factor receptor 2 (VEGFR2/KDR), platelet-derived growth factor receptors
alpha and beta (PDGFRao/p), fibroblast growth factor receptors 1 and 3 (FGFR1/3), FMS-like
tyrosine kinase 3 (FLT3), and SRC. By inhibiting these kinases, XL-999 was developed to exert
a dual effect of inhibiting tumor cell proliferation directly and suppressing the tumor's blood
supply through the inhibition of angiogenesis.

Chemical Profile
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e IUPAC Name: (32)-5-[(1-ethyl-4-piperidyl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-
2-yl)methylene]indolin-2-one

e Synonyms: XL999, EXEL-0999
e Molecular Formula: C26H28FN50
e DrugBank ID: DB05014

o« ChEMBL ID: CHEMBL5314391

Mechanism of Action

XL-999 functions as an ATP-competitive inhibitor of multiple RTKs. The simultaneous inhibition
of these kinases disrupts key signaling pathways involved in cell proliferation, survival, and
angiogenesis.

Targeted Signaling Pathways

The primary signaling pathways inhibited by XL-999 include:

o VEGFR Pathway: Inhibition of VEGFRZ2, a key mediator of angiogenesis, blocks the
signaling cascade responsible for the formation of new blood vessels that supply tumors with
essential nutrients and oxygen.

 PDGFR Pathway: By targeting PDGFRa and PDGFR[3, XL-999 interferes with the signaling
that promotes the growth and survival of tumor and stromal cells.

e FGFR Pathway: Inhibition of FGFR1 and FGFR3 disrupts signals that can drive tumor cell
proliferation and resistance to other therapies.

o FLT3 Pathway: Potent inhibition of FLT3 is particularly relevant in certain hematological
malignancies, such as AML, where activating mutations in FLT3 are common drivers of
leukemic cell proliferation.

o SRC Pathway: As a non-receptor tyrosine kinase, SRC is involved in various cellular
processes, including proliferation, survival, and migration. Its inhibition by XL-999 contributes
to the compound's broad anti-tumor activity.
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Figure 1: Simplified signaling pathway showing the inhibitory action of XL-999 on multiple
receptor tyrosine kinases.

Preclinical Data

Preclinical studies demonstrated the potent anti-tumor activity of XL-999 across a range of
cancer models.

In Vitro Kinase Inhibition

While a comprehensive public table of IC50 values is not readily available, press releases and
publications from Exelixis have consistently described XL-999 as a potent inhibitor with low
nanomolar activity against its target kinases.

In Vivo Xenograft Models

XL-999 demonstrated significant tumor growth inhibition in several preclinical xenograft models
of human cancers, including breast, lung, colon, and prostate cancer.[1] In some models, the
compound was reported to cause regression of large, well-established tumors.[1]

Experimental Protocol (General Overview):

A standardized protocol for xenograft studies typically involves the following steps. Specific
details for the XL-999 studies are not publicly available.

Cell Line Selection: Human tumor cell lines with known expression of the target kinases
(e.q., VEGFR, PDGFR) are chosen.

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent
rejection of the human tumor cells.

o Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of
the mice.

e Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., 100-
200 mm3).

o Treatment Administration: Mice are randomized into control (vehicle) and treatment groups.
XL-999 would have been administered intravenously according to a specified dosing
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schedule.

o Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

» Data Analysis: The change in tumor volume over time is compared between the treatment
and control groups to determine the extent of tumor growth inhibition.

Figure 2: A general workflow for a preclinical xenograft study.

Clinical Development

XL-999 progressed into Phase | and Il clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and anti-tumor activity in patients with advanced solid malignancies and
AML.

Phase | Dose-Escalation Study

A Phase | trial in patients with advanced solid malignancies was conducted to determine the
maximum tolerated dose (MTD) of intravenously administered XL-999.

Study Design:

e Dose Levels: 0.2, 0.4, 0.8, 1.6, 3.2, and 6.4 mg/kg.

o Administration: Intravenous infusion every two weeks.
Results:

e The MTD was established at 3.2 mg/kg.

o Atthe 6.4 mg/kg dose, both treated patients experienced severe adverse events, including
hypertension and grade 3-4 elevations in liver enzymes, with one case of fatal cardiogenic
pulmonary edema.

o Atthe MTD of 3.2 mg/kg, observed side effects included infusion-related hypertension, oral
sensitivities, dizziness, and grade 1-2 elevations in liver enzymes.

o Preliminary evidence of clinical activity was observed, with partial responses in patients with
liver and thyroid cancer, and stable disease in several other patients.
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Weekly Dosing Phase | Study

A subsequent Phase | study explored a weekly dosing schedule.
Study Design:
e Initial Dose: 3.2 mg/kg as a 4-hour intravenous infusion on day 1 and 8.

e Dose Adjustment: The dose was subsequently reduced to 2.4 mg/kg due to toxicities at the
higher dose.

Pharmacokinetic Data:

Parameter Value (at 2.4 mgl/kg)

Mean Cmax 519 ng/mL[2]

Plasma Half-life (t1/2) Approximately 24 hours[2]
Results:

e The 2.4 mg/kg weekly dose was found to be better tolerated.
e Reversible cardiac dysfunction was observed in one patient at the 3.2 mg/kg dose.

e The recommended Phase Il dose was determined to be 2.4 mg/kg administered as a weekly
4-hour intravenous infusion.[2]

Phase Il Program and Discontinuation

An ambitious Phase Il program was initiated to evaluate XL-999 in various cancers, including
non-small cell lung cancer, AML, and metastatic colorectal cancer. However, the development
of XL-999 was ultimately discontinued due to an unacceptable risk-benefit profile, primarily
driven by dose-rate-dependent cardiotoxicity. The potent on-target inhibition of pathways vital
for cardiovascular homeostasis was believed to be the cause of these adverse events.

Cardiotoxicity
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The dose-limiting toxicity of XL-999 was cardiotoxicity, which manifested as hypertension and,
in a severe case, fatal cardiogenic pulmonary edema. While the precise molecular mechanism
of XL-999-induced cardiotoxicity has not been extensively published, it is hypothesized to be
an "on-target" toxicity. The inhibition of key signaling pathways, such as the VEGFR and
PDGFR pathways, which are not only involved in tumor angiogenesis but also play a role in
maintaining cardiovascular homeostasis, is the likely cause. Disruption of these pathways in
the cardiovascular system can lead to endothelial dysfunction, impaired cardiac repair
mechanisms, and ultimately, cardiac dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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